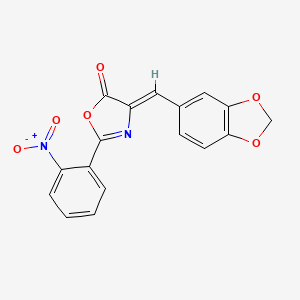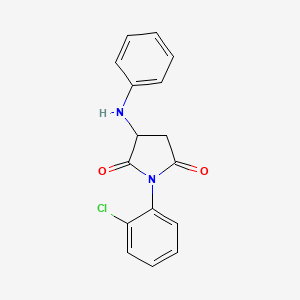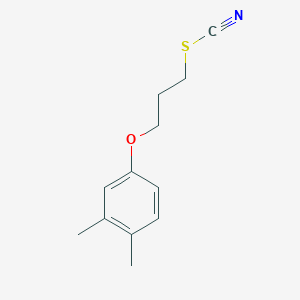
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as coumarin-derivative, is a chemical compound with potential applications in scientific research. This compound has gained interest due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. This compound can also scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound can also inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it can protect cells from oxidative damage and improve the antioxidant defense system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments include its potential biological activities, easy synthesis method, and low toxicity. However, the limitations include its poor solubility in water, instability under acidic conditions, and potential side effects on normal cells.
Zukünftige Richtungen
There are several future directions for the research of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to modify its chemical structure to improve its solubility, stability, and bioavailability. Additionally, the use of this compound as a probe for studying biological processes such as enzyme activity and cellular signaling pathways can be explored.
Conclusion:
In conclusion, this compound is a 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylateivative with potential applications in scientific research. Its unique chemical structure and potential biological activities make it an interesting compound for further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesemethoden
The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate can be achieved by various methods. One of the most common methods is the Knoevenagel condensation reaction between 7-hydroxycoumarin and 2-thiophenecarboxaldehyde in the presence of a base such as piperidine. The resulting product is then treated with butyl acetoacetate and a catalytic amount of piperidine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has potential applications in various scientific research fields. It has been reported to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This compound can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Eigenschaften
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-3-4-6-13-11-17(20)23-18-12(2)15(9-8-14(13)18)22-19(21)16-7-5-10-24-16/h5,7-11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGBAAUYCWZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)


![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5000522.png)
![5-(3-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5000525.png)